molecular formula C7H15NO B1650723 (3S)-3-ethoxypiperidine CAS No. 1190737-22-4

(3S)-3-ethoxypiperidine

Cat. No.: B1650723
CAS No.: 1190737-22-4
M. Wt: 129.20
InChI Key: RYNGVDXHFTWXDH-ZETCQYMHSA-N
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Description

(3S)-3-Ethoxypiperidine is a chiral piperidine derivative with the molecular formula C7H15NO It is characterized by the presence of an ethoxy group attached to the third carbon of the piperidine ring in the (S)-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-ethoxypiperidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine.

    Chiral Resolution: The piperidine is subjected to chiral resolution to obtain the (S)-enantiomer.

    Ethoxylation: The (S)-piperidine is then reacted with ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate to introduce the ethoxy group at the third carbon position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Resolution: Large-scale chiral resolution techniques such as enzymatic resolution or chiral chromatography.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield during the ethoxylation step.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Ethoxypiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: (3S)-3-aminopiperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Ethoxypiperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies investigating the structure-activity relationship of piperidine derivatives.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-ethoxypiperidine is primarily related to its interaction with biological targets such as enzymes and receptors. The ethoxy group and the chiral center play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or substrate, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

    (3R)-3-Ethoxypiperidine: The enantiomer of (3S)-3-ethoxypiperidine with similar chemical properties but different biological activity.

    3-Methoxypiperidine: A compound with a methoxy group instead of an ethoxy group, exhibiting different reactivity and applications.

    3-Hydroxypiperidine: A hydroxyl-substituted piperidine with distinct chemical and biological properties.

Uniqueness: this compound is unique due to its specific (S)-configuration and the presence of the ethoxy group, which confer distinct stereochemical and electronic properties. These features make it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other specialized chemicals.

Properties

IUPAC Name

(3S)-3-ethoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-9-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNGVDXHFTWXDH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313732
Record name (3S)-3-Ethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190737-22-4
Record name (3S)-3-Ethoxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190737-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Ethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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